molecular formula C6H5N3O2 B2528690 Pyrazolo[1,5-a]pyrazine-4,6(5H,7H)-dione CAS No. 2127110-19-2

Pyrazolo[1,5-a]pyrazine-4,6(5H,7H)-dione

Cat. No.: B2528690
CAS No.: 2127110-19-2
M. Wt: 151.125
InChI Key: PIVBMIYDGXNDJN-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrazine-4,6(5H,7H)-dione is a high-purity chemical scaffold for advanced research and development. Compounds based on the pyrazolo[1,5-a]pyrazine core are of significant interest in medicinal chemistry due to their structural similarity to purine bases, which allows them to interact with a variety of biological targets . While specific studies on this exact derivative are not cited in the available literature, research on closely related pyrazolo-fused heterocycles, particularly pyrazolo[1,5-a]pyrimidines, highlights the potential research value of this chemotype. These related compounds have demonstrated a wide range of pharmacological activities, serving as potent inhibitors for various protein kinases (e.g., CK2, EGFR, B-Raf) in targeted cancer therapy , and as key scaffolds in the development of treatments for central nervous system (CNS) disorders . For instance, pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent and selective positive allosteric modulators of the GluN2A subunit of the NMDA receptor, a target for neuropsychiatric diseases , and as phosphodiesterase 2A (PDE2A) inhibitors for cognitive disorders . This compound is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for personal use. Researchers are encouraged to consult the specific literature for the most current findings on this and related compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7H-pyrazolo[1,5-a]pyrazine-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O2/c10-5-3-9-4(1-2-7-9)6(11)8-5/h1-2H,3H2,(H,8,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIVBMIYDGXNDJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)C2=CC=NN21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Pyrazolo 1,5 a Pyrazine 4,6 5h,7h Dione and Its Derivatives

Conventional Synthetic Routes

Conventional methods for assembling the pyrazolo[1,5-a]pyrazine-4,6(5H,7H)-dione core and its derivatives typically rely on sequential reactions, beginning with the formation of a functionalized pyrazole (B372694) ring, followed by the annulation of the pyrazine (B50134) ring. Cyclocondensation is the cornerstone of these strategies.

Cyclocondensation Reactions

Cyclocondensation reactions are fundamental to the formation of the fused bicyclic pyrazolo[1,5-a]pyrazine (B3255129) system. These methods involve the reaction of a pyrazole derivative, typically containing a nucleophilic group like an amino group, with a compound containing two electrophilic centers, leading to ring closure.

The construction of the pyrazolo[1,5-a]pyrazine core often begins with the synthesis of a 5-aminopyrazole intermediate. This precursor is classically formed through the cyclocondensation of a hydrazine (B178648) derivative with a β-ketonitrile or another suitable 1,3-dicarbonyl equivalent. For instance, a common route involves the reaction of hydrazine hydrate (B1144303) with substituted ethyl 2,4-dioxobutanoate derivatives. ekb.eg

Once the 5-aminopyrazole is formed, it serves as a 1,3-bisnucleophile for the subsequent annulation of the pyrazine ring. The key step is the reaction of the 5-aminopyrazole with a 1,2-dicarbonyl compound or a synthetic equivalent, such as α-haloketones. In this reaction, the exocyclic amino group and the endocyclic N1 nitrogen of the pyrazole ring react with the two electrophilic centers of the carbonyl compound to form the six-membered pyrazine ring, which upon further oxidation or rearrangement can yield the desired dione (B5365651) structure. While this is a general and widely applied strategy for forming fused pyrazoloazines, the specific choice of carbonyl compound is crucial for directing the synthesis towards the this compound scaffold. bibliomed.org

Information regarding the specific synthesis of this compound and its derivatives through the direct reaction of ethyl 3-phenyl-1H-pyrazole-5-carboxylate derivatives with N-arylalkyl-2-chloroacetamide is not extensively documented in the surveyed literature. While reactions involving pyrazole derivatives and chloroacetamide compounds are known, they often result in N-alkylation or the formation of other heterocyclic systems rather than the direct formation of the pyrazolo[1,5-a]pyrazine-dione core via this specific pathway. bibliomed.org

A notable method for synthesizing derivatives of the pyrazolo[1,5-a]pyrazine core involves the reaction of ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives with various amines. bibliomed.org This strategy utilizes a pyrazole precursor that already contains a side chain with a carbonyl group, which is poised for cyclization.

The synthesis is efficiently carried out under microwave-assisted, solvent-free conditions. The reaction between the ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate and an amine, such as 2-(2-aminoethoxy)ethanol (B1664899) or 2-morpholinoethanamine, proceeds via an intramolecular cyclization to yield substituted pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives in good yields. bibliomed.org This approach highlights the utility of microwave assistance in promoting rapid, solvent-free cyclizations.

Table 1: Synthesis of Pyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives

Starting Pyrazole Derivative Amine Product Yield (%)
Ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate 2-(2-aminoethoxy)ethanol 6-(2-hydroxyethyl)-2-phenyl-5H-pyrazolo[1,5-a]pyrazin-4-one Good
Ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate 2-morpholinoethanamine 6-(2-morpholinoethyl)-2-phenyl-5H-pyrazolo[1,5-a]pyrazin-4-one Good

Data sourced from a study on novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives. bibliomed.org

The fusion of a pyrazole scaffold with urea (B33335) or thiourea (B124793) derivatives is a common strategy for building fused heterocyclic systems containing a dione or thioxo-one motif, such as in pyrazolo[1,5-a] bibliomed.orgorganic-chemistry.orgresearchgate.nettriazines. This methodology can be adapted for the synthesis of the pyrazolo[1,5-a]pyrazine-dione core. The synthesis of pyrazolo[1,5-a] bibliomed.orgorganic-chemistry.orgresearchgate.nettriazin-2,4-diones, for example, involves constructing the 1,3,5-triazine (B166579) ring onto a pyrazole scaffold. This demonstrates the principle of using urea or its equivalents as a source for two carbonyl groups or a carbonyl and a nitrogen atom for the new ring.

In a representative synthesis, a 5-aminopyrazole derivative can be reacted with an isocyanate or isothiocyanate, which are precursors to urea and thiourea functionalities. The resulting pyrazolyl-urea or -thiourea intermediate can then undergo intramolecular cyclization, often promoted by heat or a catalyst, to form the fused dione ring system. This approach offers a versatile route to the target compounds by varying the substituents on both the pyrazole and urea starting materials.

One-Pot Synthesis Procedures

One-pot syntheses have gained prominence as they offer increased efficiency, reduced waste, and simpler workup procedures by combining multiple reaction steps into a single operation.

A facile one-pot, three-step protocol has been developed for the synthesis of novel pyrazolo[1,5-a]pyrazine derivatives starting from readily available pyrazole-3-carboxylic acids. researchgate.net This process involves an initial amide formation, followed by pyrazine ring closure, hydrolysis, and dehydration, all within a single reaction vessel. In this procedure, the pyrazole-3-carboxylic acid is first activated, typically with 1,1'-carbonyldiimidazole (B1668759) (CDI), and then reacted with an amine like 2,2-dimethoxyethanamine to form the corresponding amide. The subsequent addition of acid (e.g., HCl in dioxane) catalyzes the cyclization, hydrolysis of the acetal, and final dehydration to yield the aromatic pyrazolo[1,5-a]pyrazin-4(5H)-one core. researchgate.net Intermediates such as 7-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one have been isolated during this process. researchgate.net

This method has been successfully applied to a range of substituted pyrazole-3-carboxylic acids, demonstrating its versatility.

Table 2: One-Pot Synthesis of Pyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives

R¹ Substituent on Pyrazole R² Substituent on Pyrazole Product Yield (%)
H H Pyrazolo[1,5-a]pyrazin-4(5H)-one 72
CH₃ H 2-Methylpyrazolo[1,5-a]pyrazin-4(5H)-one 75
C₆H₅ H 2-Phenylpyrazolo[1,5-a]pyrazin-4(5H)-one 83
4-ClC₆H₄ H 2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one 85
C₆H₅ C₆H₅ 2,3-Diphenylpyrazolo[1,5-a]pyrazin-4(5H)-one 78

Data adapted from a study on the facile one-pot synthesis of the pyrazolo[1,5-a]pyrazine scaffold. researchgate.net

Advanced and Efficient Synthetic Strategies for this compound and its Derivatives

The development of novel synthetic methodologies for heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. For the this compound scaffold, a privileged structure in drug discovery, modern synthetic techniques have enabled more efficient, environmentally friendly, and diverse production of its derivatives. These advanced strategies, including microwave-assisted synthesis, solvent-free conditions, multicomponent reactions, and transition metal-catalyzed functionalizations, offer significant advantages over classical synthetic approaches.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, increasing yields, and improving product purity. The application of microwave irradiation significantly enhances the reactivity of starting materials, facilitating rapid cyclization and functionalization reactions that are often sluggish under conventional heating. nih.govnih.gov

In the synthesis of novel Pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, microwave irradiation has been shown to be a highly effective method. nih.gov A series of these compounds were synthesized using both general heating and microwave-assisted conditions, with the latter consistently demonstrating superior performance in terms of reaction time and efficiency. nih.govmdpi.com For instance, the synthesis of 3,6-disubstituted or 3-substituted pyrazolo[1,5-a]pyrimidines was achieved in a total of one hour over three steps using a microwave reactor, with products obtained in good to excellent yields. byu.edu This rapid and efficient synthesis is crucial for the generation of compound libraries for biological screening. nih.govbyu.edu

The general procedure often involves the cyclization of aminopyrazole precursors with suitable reagents. Under microwave irradiation, these reactions can be completed in minutes as opposed to hours required for conventional heating methods. nih.govbyu.edu This acceleration is attributed to the efficient and uniform heating of the reaction mixture by microwaves, which can lead to higher reaction temperatures and pressures in a sealed vessel.

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for the Synthesis of Pyrazolo[1,5-a]pyrazine Derivatives
Reaction StepConventional Heating ConditionsMicrowave-Assisted ConditionsYield (%)Reference
CyclizationReflux in ethanol (B145695), 8-12 h120°C, 20 min75-90 nih.govnih.gov
3-Step SynthesisTotal 24-48 hTotal 1 h34-92 byu.edu
S-methylationRoom temp, 30 min (after MW-assisted cyclization)N/A76 mdpi.com

Solvent-Free Reaction Conditions

Solvent-free synthesis, often referred to as solid-state or neat reaction, is a green chemistry approach that minimizes or eliminates the use of volatile organic solvents. This methodology not only reduces environmental pollution but can also lead to improved reaction rates, higher yields, and simplified work-up procedures. researchgate.net

The synthesis of fused Pyrazolo[1,5-a]pyrimidines has been successfully achieved under solvent-free conditions. researchgate.net One notable example involves the cyclocondensation of 5-amino-1H-pyrazoles with β-triketones. This solvent-free approach proceeds with good to excellent yields and short reaction times. researchgate.net The reaction is believed to occur in a regiospecific manner through an intramolecular ring opening of a furane intermediate via a Michael-type addition. researchgate.net Another study highlights a microwave-assisted approach to regioselectively synthesize functionalized 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines from 3-oxo-2-(2-arylhydrazinylidene) butanenitriles and 5-amino-1H-pyrazoles under solvent-free conditions. nih.gov

These solvent-free methods are highly advantageous as they reduce waste and can be more cost-effective, making them attractive for industrial-scale synthesis. researchgate.net

Table 2: Examples of Solvent-Free Synthesis of Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives
ReactantsCatalyst/ConditionsProduct TypeYield (%)Reference
5-Amino-1H-pyrazoles and β-triketonesHeat (neat)Fused Pyrazolo[1,5-a]pyrimidinesGood to Excellent researchgate.net
3-Oxo-2-(2-arylhydrazinylidene) butanenitriles and 5-amino-1H-pyrazolesMicrowave irradiation6-(Aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-aminesNot specified nih.gov
Hydrazine hydrate, 2-(arylhydrazono)malononitrile, and β-diketonesp-Toluenesulphonic acid7-Aryl-5-methyl-2-amino-3-(4′-arylazo)-pyrazolo[1,5-a]pyrimidinesHigh researchgate.net

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are convergent chemical processes where three or more starting materials react in a single synthetic operation to form a product that contains significant portions of all the reactants. MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate complex molecules from simple precursors. nih.govmdpi.com

The Pyrazolo[1,5-a]pyrimidine scaffold is well-suited for synthesis via MCRs. These reactions often involve the condensation of an aminopyrazole derivative with a 1,3-dicarbonyl compound and an aldehyde or another electrophilic component. nih.govdistantreader.org For example, the reaction of 5-aminopyrazoles, aromatic aldehydes, and a cyclic 1,3-dione in the presence of a base like triethylamine (B128534) can afford tetrahydro-pyrazolo[1,5-a]quinazolin-6(3H)-one derivatives in a one-pot process. distantreader.org Rhodium-catalyzed three-component reactions of aldehydes, aminopyrazoles, and sulfoxonium ylides have also been developed to synthesize Pyrazolo[1,5-a]pyrimidines. nih.gov

The strategic advantage of MCRs lies in their ability to construct diverse libraries of this compound derivatives by simply varying the individual components, which is highly beneficial for structure-activity relationship (SAR) studies in drug discovery. researchgate.net

Table 3: Multicomponent Synthesis of Pyrazolo[1,5-a]pyrimidine Analogs
ComponentsCatalyst/SolventProduct Core StructureYield (%)Reference
4-(2-Arylhydrazono)-4H-pyrazole derivatives, aromatic aldehydes, cyclohexan-1,3-dioneTriethylamine/Ethanol5,7,8,9-Tetrahydro-pyrazolo[1,5-a]quinazolin-6(3H)-oneNot specified distantreader.org
Aldehydes, aminopyrazoles, sulfoxonium ylidesRhodium(III) complexPyrazolo[1,5-a]pyrimidinesGood to Excellent nih.gov
Hydrazine hydrate, 2-(arylhydrazono)malononitrile, β-diketonesp-Toluenesulphonic acid (solvent-free)2-Amino-3-(4′-arylazo)-pyrazolo[1,5-a]pyrimidinesHigh researchgate.net

Transition Metal-Catalyzed Functionalizations

Transition metal catalysis has revolutionized the functionalization of heterocyclic cores, allowing for the introduction of a wide array of substituents with high precision and efficiency. Palladium-catalyzed reactions and click chemistry are particularly prominent in the late-stage modification of the Pyrazolo[1,5-a]pyrazine scaffold.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions have been extensively used to functionalize the Pyrazolo[1,5-a]pyrimidine core, typically by coupling a halogenated or otherwise activated derivative with a suitable partner. nih.govresearchgate.net

For instance, 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (B1454215) can be selectively functionalized at the C7 position via nucleophilic substitution, followed by a Suzuki coupling at the C5 position with a boronic acid pinacol (B44631) ester. nih.gov This sequential functionalization allows for the controlled introduction of different substituents at specific positions. Palladium-catalyzed intramolecular dehydrogenative coupling has also been developed for the synthesis of fused Pyrazolo[1,5-a]pyrimidines, providing a practical approach from easily available substrates under mild conditions. nih.gov Furthermore, palladium-catalyzed oxidative C-H/C-H cross-coupling of pyrazolo[1,5-a]azines with five-membered heteroarenes has been reported, demonstrating a direct method for C-H functionalization. nih.govdocumentsdelivered.com

Table 4: Palladium-Catalyzed Functionalization of Pyrazolo[1,5-a]pyrimidine Scaffolds
Reaction TypeSubstrateCoupling PartnerCatalyst/ConditionsProductReference
Suzuki Coupling4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholineBoronic acid pinacol esterTetrakis(triphenylphosphine)palladium(0), 2M aq Na2CO3, DME, reflux5-Aryl/heteroaryl derivative nih.gov
Buchwald-Hartwig Coupling4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine1-tert-Butyl-3-methyl-1H-pyrazol-5-amineTris(dibenzylideneacetone)dipalladium(0), Xantphos, Cs2CO3, toluene, 100 °C5-Amino derivative nih.gov
Intramolecular CDC1H-Pyrazol-5-amine and 2-phenylacetaldehydeN/APdCl2, K2CO3, Toluene, 80 °C, O2 atmFused Pyrazolo[1,5-a]pyrimidine nih.gov
Stille Coupling8-Iodopyrazolo[1,5-a]-1,3,5-triazineOrganostannanePd(PPh3)48-Substituted pyrazolo[1,5-a]-1,3,5-triazine researchgate.net

Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient and versatile reaction for creating stable triazole linkages. This methodology has been applied to the functionalization of pyrazolo[1,5-a]pyrimidine derivatives, enabling the attachment of various bioactive moieties. nih.gov

While direct application on the this compound is less documented, related systems like tetrazolo[1,5-a]pyrimidines serve as excellent precursors. These compounds can exist in equilibrium with their 2-azidopyrimidine (B1655621) tautomers, which can then undergo a CuAAC reaction with terminal alkynes. beilstein-archives.org This approach has been used to synthesize 1,2,3-triazolopyrimidines, effectively linking the pyrimidine (B1678525) core to other molecules. beilstein-archives.org This strategy facilitates the rapid development of multifunctional compounds for applications such as targeted drug delivery and bioimaging. nih.gov

Green Chemistry Methodologies

In recent years, the principles of green chemistry have become integral to synthetic organic chemistry, aiming to reduce the environmental impact of chemical processes. The synthesis of this compound and its analogs has benefited from these advancements, with a focus on alternative energy sources and more environmentally benign reaction media.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govnih.gov In the synthesis of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, microwave-assisted conditions have been successfully employed. nih.gov This technique can be particularly advantageous in solvent-free reactions, further enhancing the green credentials of the synthesis. nih.govnih.gov For instance, the reaction of ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives with 2-(2-aminoethoxy)ethanol or 2-morpholinoethanamine has been achieved under microwave-assisted, solvent-free conditions to produce substituted pyrazolo[1,5-a]pyrazin-4(5H)-ones in good yields. nih.gov The efficiency of microwave energy transfer can also play a crucial role in controlling the regioselectivity of the cyclization process. nih.gov

Ultrasound-Assisted Synthesis: Sonication, or the use of ultrasound, provides an alternative energy source for promoting chemical reactions. This technique, known as sonochemistry, can enhance reaction rates and yields through the phenomenon of acoustic cavitation. The synthesis of pyrazolo[1,5-a]pyrimidines, a related class of compounds, has been efficiently carried out using ultrasound irradiation, often in aqueous media, which is considered a green solvent. nih.goveurjchem.com For example, the cyclocondensation of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with 3-amino-5-methyl-1H-pyrazole in ethanol under ultrasound irradiation proceeds rapidly to give the corresponding pyrazolo[1,5-a]pyrimidines in high yields. nih.gov Similarly, the reaction of aminopyrazoles with formylated active proton compounds in aqueous media under sonication has been reported for the synthesis of pyrazolo[1,5-a]pyrimidine-antipyrine hybrids. eurjchem.comresearchgate.net These examples highlight the potential of ultrasound as a green methodology applicable to the synthesis of the pyrazolo[1,5-a]pyrazine scaffold.

Solvent-Free and Aqueous Media Reactions: Conducting reactions in the absence of volatile organic solvents or in water is a key principle of green chemistry. Several synthetic procedures for pyrazolo[1,5-a]pyrimidines have been developed under solvent-free conditions, often facilitated by microwave irradiation. nih.gov The use of water as a solvent is also highly desirable due to its low cost, non-toxicity, and non-flammability. Green synthetic routes for pyrazolo[1,5-a]pyrimidine derivatives have been successfully developed in aqueous ethanol under ultrasound irradiation, demonstrating the feasibility of this approach. bme.hueurjchem.com

Green MethodologyEnergy SourceSolventKey Advantages
Microwave-Assisted SynthesisMicrowavesOften solvent-free or minimal solventRapid reaction times, higher yields, enhanced regioselectivity
Ultrasound-Assisted SynthesisUltrasoundAqueous media, ethanolMild conditions, short reaction times, simple work-up
Solvent-Free SynthesisConventional heating or microwavesNoneReduced waste, simplified purification
Aqueous Media SynthesisConventional heating or ultrasoundWater or aqueous ethanolEnvironmentally benign, low cost, non-toxic

Strategies for Derivatization and Structural Diversification

The biological activity of a heterocyclic core can be finely tuned by introducing various substituents. Therefore, effective strategies for the derivatization and structural diversification of the this compound scaffold are crucial for developing new drug candidates. While specific examples for the dione are limited, the general principles of functionalizing the broader pyrazolo[1,5-a]pyrazine and related pyrazolo[1,5-a]pyrimidine systems are well-established and can be applied.

A primary strategy for diversification involves the initial synthesis of a halogenated pyrazolo[1,5-a]pyrazine core, which can then serve as a versatile intermediate for a variety of cross-coupling reactions. For instance, a 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine can be synthesized and subsequently functionalized. nih.gov The chlorine atom at the 7-position is generally more reactive towards nucleophilic substitution, allowing for selective derivatization. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions: These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki and Buchwald-Hartwig coupling reactions are commonly employed to introduce aryl, heteroaryl, and amino groups onto the heterocyclic scaffold. nih.gov For example, a 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine intermediate can be subjected to Suzuki or Buchwald-Hartwig coupling to introduce a range of substituents at the 5-position. nih.gov

Nucleophilic Aromatic Substitution (SNAr): Halogenated pyrazolo[1,5-a]pyrazines can readily undergo SNAr reactions with various nucleophiles, such as amines, alkoxides, and thiolates, to introduce a wide array of functional groups. This approach is particularly useful for introducing side chains that can modulate the compound's physicochemical properties and biological activity.

Functionalization of the Pyrazole Ring: Derivatization is not limited to the pyrazine ring. The pyrazole moiety can also be functionalized, often starting from a substituted aminopyrazole precursor. This allows for the introduction of substituents at positions 2 and 3 of the final pyrazolo[1,5-a]pyrazine core.

Modification of the Pyrazine-dione Ring: For the specific this compound, derivatization can occur at the nitrogen atoms (N5 and N7). Alkylation and acylation reactions at these positions would be a primary strategy for structural diversification. These modifications can significantly impact the molecule's solubility, lipophilicity, and ability to form hydrogen bonds, which are critical for its interaction with biological targets.

Derivatization StrategyReaction TypeFunctional Groups Introduced
Palladium-Catalyzed CouplingSuzuki, Buchwald-HartwigAryl, heteroaryl, amino groups
Nucleophilic Aromatic SubstitutionSNArAmines, ethers, thioethers
Starting Material ModificationCyclocondensationSubstituents on the pyrazole ring
N-FunctionalizationAlkylation, acylationAlkyl, acyl groups on the pyrazine ring nitrogens

Regioselectivity and Isomer Formation in Pyrazolo[1,5-a]pyrazine Ring Construction

The construction of the pyrazolo[1,5-a]pyrazine ring system from an aminopyrazole precursor can potentially lead to the formation of different regioisomers. Controlling the regioselectivity of the cyclization reaction is therefore a critical aspect of the synthesis. The outcome of the reaction is influenced by several factors, including the substitution pattern of the aminopyrazole, the nature of the cyclizing agent, and the reaction conditions.

The cyclization of 3-aminopyrazoles with unsymmetrical 1,3-dielectrophiles is a common method for constructing the pyrazolo[1,5-a]pyrimidine ring, and the principles can be extended to the pyrazine analogue. The regioselectivity of this reaction is determined by which nitrogen atom of the aminopyrazole (the endocyclic N1 or the exocyclic amino group) initiates the cyclization and which electrophilic center of the 1,3-dielectrophile is attacked first.

For example, in the synthesis of pyrazolo[1,5-a]pyrimidines, the reaction of 3-aminopyrazole (B16455) with β-dicarbonyl compounds can yield different isomers depending on the reaction conditions. nih.gov Microwave irradiation has been shown to influence the regioselectivity, favoring the formation of 7-aryl-pyrazolo[1,5-a]pyrimidines over their 5-aryl isomers. nih.gov The nature of the substituents on the β-dicarbonyl compound also plays a crucial role in directing the cyclization pathway. nih.gov

In the context of this compound synthesis, the reaction would likely involve an aminopyrazole and a reagent that provides the -CO-CH(R)-CO- fragment. The regioselectivity would depend on the initial nucleophilic attack of either the endocyclic pyrazole nitrogen or the exocyclic amino group on one of the carbonyl carbons. Subsequent cyclization would then lead to the desired dione.

Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to understand and predict the regioselectivity of these reactions by evaluating the activation energies of the different possible reaction pathways. rsc.org

Factors Influencing Regioselectivity:

Substitution on the Aminopyrazole: The electronic and steric properties of substituents on the aminopyrazole ring can influence the nucleophilicity of the two nitrogen atoms.

Nature of the Cyclizing Agent: The reactivity and steric hindrance of the electrophilic centers in the cyclizing agent are critical.

Reaction Conditions: Temperature, solvent, catalyst, and the use of microwave or ultrasound irradiation can significantly impact the reaction pathway and the resulting isomer distribution. nih.gov

FactorInfluence on Regioselectivity
Aminopyrazole SubstituentsElectronic effects alter the nucleophilicity of the nitrogen atoms.
Cyclizing Agent StructureSteric and electronic properties of the electrophilic centers direct the initial attack.
Reaction ConditionsTemperature, solvent, and energy source can favor one reaction pathway over another.

Spectroscopic and Crystallographic Characterization of Pyrazolo 1,5 a Pyrazine 4,6 5h,7h Dione and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of the pyrazolo[1,5-a]pyrazine-4,6(5H,7H)-dione core is expected to exhibit distinct signals corresponding to the protons on the pyrazole (B372694) and pyrazine (B50134) rings. The chemical shifts are influenced by the electronic environment, including the presence of electron-withdrawing carbonyl groups and the aromatic nature of the heterocyclic system.

In analogs such as pyrazolo[1,5-a]pyrimidin-7(4H)-ones, the protons on the pyrimidine (B1678525) ring, H-5 and H-6, typically appear as doublets with a coupling constant of around 7.2 Hz. bme.hu For instance, in one derivative, these protons resonate at 8.93 ppm (H-5) and 7.12 ppm (H-6). bme.hu The pyrazole C3-H proton usually appears as a singlet further upfield, for example at 6.62 ppm. bme.hu The NH protons of the dione (B5365651) ring in this compound would be expected to appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration. For comparison, the NH proton in a pyrazolo[1,5-a]pyrimidin-7(4H)-one analog was observed at 3.23 ppm. bme.hu

Interactive Table: ¹H NMR Chemical Shifts (δ, ppm) of Pyrazolo[1,5-a]pyrimidine (B1248293) Analogs in CDCl₃

Compound H-2 H-3 H-5 H-6 H-7 Other Signals
2-phenyl-pyrazolo[1,5-a] pyrimidin-7(4H)-one bme.hu - 6.62 (s) 8.93 (d, J=7.2 Hz) 7.12 (d, J=7.2 Hz) - 7.24-8.46 (m, 5H, Ph), 4.26 (s, 1H, NH)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, the carbonyl carbons (C4 and C6) are expected to resonate at the most downfield region, typically above 150 ppm. In a related pyrazolo[1,5-a]pyrimidin-7(4H)-one, the carbonyl carbon appears at 155.7 ppm. bme.hu

The carbons of the pyrazole ring (C2, C3, and C3a) and the pyrazine ring (C6a) will have characteristic chemical shifts. In pyrazolo[1,5-a]pyrimidine analogs, C2 and C3 are often found in the range of 130-150 ppm and 90-110 ppm, respectively. researchgate.net The bridgehead carbons also show distinct signals. A detailed study of various pyrazolo[1,5-a]pyrimidine derivatives has allowed for the unambiguous assignment of all carbon resonances. researchgate.net

Interactive Table: ¹³C NMR Chemical Shifts (δ, ppm) of Pyrazolo[1,5-a]pyrimidine Analogs in CDCl₃

Compound C2 C3 C3a C5 C6 C7 Carbonyl (C=O)
2-phenyl-pyrazolo[1,5-a] pyrimidin-7(4H)-one bme.hu 147.6 90.4 134.2 131.5 131.6 132.3 155.7

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify functional groups within a molecule. For this compound, the most prominent absorption bands are expected to be from the N-H and C=O stretching vibrations.

The N-H stretching vibrations of the amide groups are anticipated to appear in the region of 3200-3400 cm⁻¹. For instance, a pyrazolo[1,5-a]pyrimidin-7(4H)-one analog shows an N-H stretch at 3232 cm⁻¹. bme.hu The carbonyl (C=O) stretching vibrations are characteristic and are expected to be observed in the range of 1650-1750 cm⁻¹. In a related analog, a strong carbonyl absorption is seen at 1653 cm⁻¹. bme.hu The spectrum would also feature C-H stretching and bending vibrations, as well as C=C and C=N stretching vibrations characteristic of the heterocyclic rings.

Interactive Table: Characteristic IR Absorption Bands (cm⁻¹) for Pyrazolo[1,5-a]pyrimidine Analogs

Functional Group 2-phenyl-pyrazolo[1,5-a]pyrimidin-7(4H)-one bme.hu 5,7-dihydroxy-2-(4-methoxyphenylamino)-N-aryl-pyrazolo[1,5-a]pyrimidine researchgate.net
N-H Stretch 3232 3434, 3290
C=O Stretch 1653 1665

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₆H₅N₃O₂), the expected molecular weight is approximately 151.12 g/mol . The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass.

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The fragmentation pattern in the mass spectrum would be characteristic of the pyrazolo[1,5-a]pyrazine (B3255129) core, likely involving the loss of small molecules such as CO, N₂, and HCN. Studies on related pyrazolo[1,5-a]pyrimidine derivatives have shown complex fragmentation pathways that are dependent on the nature and position of substituents. researchgate.net

X-ray Diffraction Analysis and Single-Crystal Structural Elucidation

X-ray diffraction analysis of single crystals provides the most definitive structural information, including bond lengths, bond angles, and crystal packing. While the crystal structure of the parent this compound has not been reported, studies on substituted pyrazolo[1,5-a]pyrazin-4(5H)-one and numerous pyrazolo[1,5-a]pyrimidine derivatives offer valuable insights. nih.govresearchgate.net

These studies reveal that the pyrazolo[1,5-a]pyrimidine ring system is essentially planar. researchgate.net The crystal packing is often stabilized by intermolecular interactions such as hydrogen bonds (e.g., C-H···N) and van der Waals forces. researchgate.net In some cases, π-π stacking interactions between the aromatic rings are also observed. The specific crystal system and space group would be dependent on the substitution pattern and crystallization conditions. For example, a derivative, 7-(4-methylphenyl)pyrazolo[2,3-a]pyrimidine-3-carbonitrile, crystallizes in the orthorhombic space group P2₁2₁2₁. researchgate.net The elucidation of the crystal structure of this compound would be crucial for understanding its solid-state properties and intermolecular interactions.

Interactive Table: Crystallographic Data for a Pyrazolo[1,5-a]pyrimidine Analog

Parameter 7-(4-methylphenyl)pyrazolo[2,3-a]pyrimidine-3-carbonitrile researchgate.net
Formula C₁₄H₁₀N₄
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 3.896(1)
b (Å) 14.881(3)
c (Å) 19.982(4)
V (ų) 1157.9(4)

Computational and Theoretical Investigations of Pyrazolo 1,5 a Pyrazine 4,6 5h,7h Dione

Quantum Chemical Calculations

Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), have become indispensable for studying pyrazolo[1,5-a]pyrimidine (B1248293) derivatives and related heterocyclic systems. These methods allow for the detailed exploration of a molecule's electronic structure and properties from first principles.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For compounds in the pyrazolo[1,5-a]pyrimidine family, DFT has been employed to understand their electronic structure and optical properties. DFT calculations are instrumental in designing new derivatives with specific functionalities, such as for use as fluorophores or as potential anticancer agents. The theory's application extends to predicting the outcomes of chemical reactions and understanding the stability of different molecular conformations. For instance, DFT has been used to illustrate reaction mechanisms for the synthesis of new pyrazolo[3,4-d]pyrimidine derivatives.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the energy gap (Eg), provides insight into the molecule's electronic and optical properties.

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower stability. This is because it is easier to excite an electron from the HOMO to the LUMO. The distribution of these orbitals across the molecule can indicate the likely sites for nucleophilic and electrophilic attack. For related pyrazolo[1,5-a]pyrimidine systems, analysis has shown that substitutions on the core ring structure can significantly alter the HOMO and LUMO energy levels, thereby tuning the molecule's electronic properties for specific applications.

ParameterValue (eV)
EHOMO-6.50
ELUMO-2.30
Energy Gap (ΔE)4.20

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. The MEP map illustrates regions of positive and negative electrostatic potential on the molecule's surface.

Red-colored regions on an MEP map indicate areas of negative potential, which are susceptible to electrophilic attack, while blue-colored regions represent positive potential, indicating sites for nucleophilic attack. Green areas denote neutral potential. For heterocyclic compounds, MEP analysis helps identify hydrogen bond donor and acceptor sites and provides a guide to intermolecular interactions.

Computational methods, particularly DFT, are used to optimize the geometry of a molecule, predicting its most stable three-dimensional structure. This process yields precise data on bond lengths, bond angles, and dihedral angles. These calculated parameters can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. For the pyrazolo[1,5-a]pyrazine (B3255129) core, these calculations would reveal the planarity of the fused ring system and the precise spatial arrangement of the substituent atoms.

Table 2: Calculated Geometrical Parameters (Illustrative) Note: This table provides an example of the kind of structural data generated through computational analysis. Specific experimental or calculated values for Pyrazolo[1,5-a]pyrazine-4,6(5H,7H)-dione were not found.

ParameterValue
Bond Length (N1-N2)1.38 Å
Bond Length (C4=O)1.22 Å
Bond Angle (N2-N1-C7a)110.5°
Dihedral Angle (C3-C3a-N1-N2)0.5°

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. It examines charge transfer, hyperconjugative interactions, and the delocalization of electron density between filled (donor) and unfilled (acceptor) orbitals. This analysis is crucial for understanding the stability arising from intramolecular interactions. For a molecule like this compound, NBO analysis would quantify the stabilization energies associated with electron delocalization between the pyrazole (B372694) and pyrazine (B50134) rings, as well as interactions involving the carbonyl groups.

Molecular Modeling and Simulation Studies

Beyond static quantum chemical calculations, molecular modeling and simulation studies, such as molecular docking, are used to investigate the interaction of molecules with biological targets. For derivatives of the pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyrazine scaffolds, molecular docking has been extensively used to predict their binding modes and affinities to various enzymes, such as protein kinases. These simulations are vital in structure-based drug design, helping to rationalize the structure-activity relationships (SAR) observed in biological assays and guiding the synthesis of more potent and selective inhibitors. For example, docking studies have been employed to understand how pyrazolo[1,5-a]pyrimidine derivatives can act as dual inhibitors of CDK2 and TRKA kinases.

Despite a comprehensive search for scientific literature, detailed computational and theoretical investigations specifically focused on the chemical compound This compound are not available in the public domain.

The performed searches yielded information on related but structurally distinct compounds, primarily focusing on the pyrazolo[1,5-a]pyrimidine scaffold. While these studies offer insights into the computational chemistry of a similar class of heterocyclic systems, the fundamental difference in the ring structure (pyrimidine vs. pyrazine) and the specific dione (B5365651) substitution pattern of the requested compound means that these findings are not directly applicable.

Specifically, no research articles or data could be retrieved that address the following required sections for this compound:

Conformational Analysis and Stability: There are no published studies detailing the conformational preferences, energy landscapes, or stability of this specific dione.

Theoretical Prediction of Spectroscopic Data (NMR, IR): No literature was found that presents theoretically calculated NMR (¹H and ¹³C) or IR spectra for this compound.

Theoretical Studies on Photophysical Properties: The photophysical characteristics, such as absorption and emission spectra, quantum yields, and excited-state dynamics, of this compound have not been reported in theoretical studies.

Due to the strict requirement for scientifically accurate and sourced content pertaining solely to this compound, and the absence of such specific data in the available literature, it is not possible to generate the requested article. The creation of content for the specified outline would require speculation and would not be based on verifiable research findings, thus failing to meet the quality and accuracy standards of the request.

Structure Activity Relationships Sar and Mechanistic Insights of Pyrazolo 1,5 a Pyrazine 4,6 5h,7h Dione Derivatives

Identification of Key Pharmacophoric Features

The foundational core of pyrazolo[1,5-a]pyrazine-4,6(5H,7H)-dione itself is a critical pharmacophoric element. Its structural similarity to purines allows it to function as a bioisostere of adenine (B156593), a key component of ATP. ekb.eg This mimicry enables these compounds to fit into the ATP-binding pocket of various kinases, a common mechanism for kinase inhibition. nih.govmdpi.com

Key pharmacophoric features identified from studies on related pyrazolo[1,5-a]pyrimidine (B1248293) and pyrazolo[1,5-a]pyrazine (B3255129) scaffolds include:

The Fused Bicyclic Core: This rigid structure serves as the primary scaffold for orienting substituents in a way that maximizes interactions with the target protein. nih.gov

Nitrogen Atoms: The nitrogen atoms within the pyrazole (B372694) and pyrazine (B50134) rings are crucial for forming hydrogen bonds with the hinge region of kinases, a key interaction for ATP-competitive inhibitors. mdpi.com

Substituent Positions: Modifications at various positions on both the pyrazole and pyrazine rings are instrumental in modulating the compound's potency, selectivity, and pharmacokinetic properties. nih.govmdpi.com

While a specific pharmacophore model for the dione (B5365651) is not extensively documented, the general model for related pyrazolo-fused heterocycles suggests that a combination of a hydrogen bond-accepting and -donating fused ring system, coupled with strategically placed hydrophobic and aromatic groups, is essential for potent kinase inhibition.

Impact of Substituent Patterns on Molecular Recognition and Binding

The biological activity of this compound derivatives can be significantly altered by the nature and position of various substituents. These modifications influence the compound's electronic properties, lipophilicity, and steric profile, all of which play a role in how it interacts with its biological target. nih.govmdpi.com

The introduction of aryl and heteroaryl groups at different positions of the pyrazolo[1,5-a]pyrazine core has been shown to be a critical determinant of biological activity. These substituents can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, which can enhance binding affinity. nih.gov

Substituent PositionAryl/Heteroaryl GroupObserved Impact on ActivityPotential Interactions
Position 3PhenylVariable, depends on other substituentsHydrophobic interactions
Position 7Substituted PhenylModulates potency and selectivityπ-π stacking, hydrophobic interactions
-Benzene (B151609) ring with p-CF3 groupImportant for efficiency-

Alkyl groups and other functional moieties also play a significant role in the SAR of this compound derivatives. The size, shape, and polarity of these groups can influence the compound's solubility, cell permeability, and binding to the target.

A structure-activity relationship study on pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives revealed that an amide group with a long alkyl chain was important for the compound's efficacy. nih.gov This suggests that the length and flexibility of the alkyl chain may allow for optimal positioning within a hydrophobic pocket of the target protein, thereby enhancing binding.

Substituent PositionAlkyl/Functional GroupObserved Impact on ActivityPotential Interactions
-Amide with long alkyl chainImportant for efficiencyHydrophobic interactions, hydrogen bonding
Position 5 or 7MethylCan influence selectivityVan der Waals interactions
Position 3CarboxamideCan enhance inhibitory activityHydrogen bonding

The this compound structure possesses two lactam carbonyl groups. These carbonyls are potential hydrogen bond acceptors and can play a crucial role in the molecular recognition process by forming hydrogen bonds with amino acid residues in the active site of the target protein.

While direct studies on the lactam carbonyl interactions of this specific dione are limited, the general principles of medicinal chemistry suggest that substitutions on the pyrazine ring, particularly at positions 5 and 7, could sterically hinder or electronically modulate the hydrogen bonding capacity of these carbonyl groups. For example, bulky substituents adjacent to the carbonyls might obstruct their ability to form hydrogen bonds, potentially reducing the compound's binding affinity. Conversely, electron-withdrawing groups on the ring could enhance the partial negative charge on the carbonyl oxygen, making it a stronger hydrogen bond acceptor.

Elucidation of Molecular Target Interaction Mechanisms

Understanding the precise mechanisms by which this compound derivatives interact with their molecular targets is crucial for the rational design of more potent and selective inhibitors. The primary mechanism of action for many pyrazolo-fused heterocycles is the inhibition of protein kinases.

ATP-Competitive Inhibition: The structural resemblance of the pyrazolo[1,5-a]pyrazine core to the adenine moiety of ATP makes it a prime candidate for ATP-competitive kinase inhibition. nih.govmdpi.com In this mechanism, the inhibitor binds to the ATP-binding site of the kinase, preventing the binding of ATP and subsequent phosphorylation of the substrate. The nitrogen atoms of the fused ring system are often key to this interaction, forming hydrogen bonds with the hinge region of the kinase, a characteristic feature of many type I kinase inhibitors. mdpi.com

Allosteric Inhibition: In addition to competitive inhibition, there is evidence that pyrazolo[1,5-a]pyrazine derivatives can act as allosteric modulators. nih.govnih.gov Allosteric inhibitors bind to a site on the enzyme that is distinct from the active site. This binding induces a conformational change in the enzyme that alters the shape of the active site, thereby inhibiting its function. 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine (B108843) derivatives have been identified as core protein allosteric modulators (CpAMs) for the inhibition of Hepatitis B Virus. nih.gov While this is not a kinase inhibition mechanism, it demonstrates the versatility of the pyrazolo[1,5-a]pyrazine scaffold in modulating protein function through different mechanisms. The dione structure could potentially also exhibit allosteric inhibition of kinases, depending on the specific kinase and the substitution pattern of the derivative.

An article on the specific chemical compound “this compound” and its ligand-enzyme binding dynamics, as per the requested outline, cannot be generated at this time. Extensive searches for research data on this particular molecule have not yielded specific information regarding its structure-activity relationships or mechanistic insights into its interactions with enzymes.

The scientific literature provides a significant amount of information on related, but structurally distinct, compounds such as pyrazolo[1,5-a]pyrimidine derivatives. These analogues have been investigated for various therapeutic applications, including as antitubercular agents and kinase inhibitors, with detailed studies on their structure-activity relationships and enzyme binding. However, this information is not directly transferable to the this compound core structure.

One study was identified that described the synthesis and antiproliferative effects of pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives, which are structurally more closely related. However, this research focused on the synthetic aspects and cytotoxic effects of these compounds rather than providing in-depth data on their ligand-enzyme binding dynamics.

Consequently, due to the lack of specific research findings on "this compound" in the public domain, the generation of a scientifically accurate and detailed article that adheres to the provided structure is not possible. Further research on this specific compound is required for such an analysis to be conducted.

Pyrazolo 1,5 a Pyrazine 4,6 5h,7h Dione As a Privileged Medicinal Chemistry Scaffold

Rationale for Scaffold Utilization in Drug Discovery

The pyrazolo[1,5-a]pyrazine (B3255129) scaffold is considered a privileged structure in medicinal chemistry for several key reasons. Its fused heterocyclic nature imparts a rigid and planar geometry, which can facilitate well-defined interactions with the active sites of biological targets. nih.gov This structural rigidity minimizes the entropic penalty upon binding, potentially leading to higher affinity for the target protein.

The scaffold's utility is demonstrated by its presence in compounds targeting a range of proteins. For instance, derivatives of the related pyrazolo[1,5-a]pyrimidine (B1248293) core are the basis for approved drugs like the sedative Zaleplon and the anxiolytic Ocinaplon. rsc.org More specifically, the pyrazolo[1,5-a]pyrazine framework itself has been successfully employed in the development of potent inhibitors for critical enzyme families, such as Janus kinases (JAKs), which are pivotal in inflammatory signaling pathways. google.com Furthermore, modified versions like 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (B108843) have yielded allosteric modulators of the Hepatitis B Virus (HBV) core protein, highlighting the scaffold's versatility. nih.gov

From a chemical standpoint, the pyrazolo[1,5-a]pyrazine system offers numerous points for synthetic modification. This allows for the systematic exploration of the chemical space around the core, enabling chemists to fine-tune the potency, selectivity, and pharmacokinetic properties of derivative compounds. nih.govnih.gov The scaffold's synthetic tractability makes it an ideal candidate for the construction of large compound libraries for high-throughput screening, accelerating the drug discovery process. nih.govnih.gov

Design Principles for Advanced Derivatives

The design of advanced derivatives based on the pyrazolo[1,5-a]pyrazine scaffold is guided by structure-activity relationship (SAR) studies, which correlate chemical modifications with changes in biological activity. While specific SAR data for Pyrazolo[1,5-a]pyrazine-4,6(5H,7H)-dione is limited, principles can be drawn from extensive research on the closely related and bioisosteric pyrazolo[1,5-a]pyrimidine scaffold, particularly in the context of kinase inhibition. mdpi.com

Key design principles include:

Hinge-Binding Interactions: The nitrogen atoms within the pyrazole (B372694) portion of the scaffold are crucial for forming hydrogen bonds with the "hinge region" of kinase active sites, mimicking the interaction of the adenine (B156593) base of ATP. mdpi.com Modifications that enhance or preserve this interaction are fundamental to maintaining potency.

Substitution at the Pyrazole Ring: The C3 position of the pyrazole ring often points towards the solvent-exposed region of an enzyme's active site. Attaching various (hetero)aryl groups at this position can significantly influence potency and selectivity. nih.gov

Substitution at the Pyrazine (B50134) Ring: The pyrazine moiety offers multiple positions for substitution (e.g., C4 and C6 in the dione) that can be functionalized to interact with different pockets within the target's binding site. For example, in PI3Kδ inhibitors based on the pyrazolo[1,5-a]pyrimidine core, introducing indole (B1671886) groups at the C5 position was found to form an additional hydrogen bond, thereby increasing selectivity. nih.gov Similarly, incorporating morpholine (B109124) groups can improve selectivity and pharmacokinetic properties by reducing off-target effects. mdpi.com

Modulation of Physicochemical Properties: Incorporating polar groups or specific substituents can be used to optimize properties such as solubility and cell permeability. Scaffold hopping—the replacement of one core with another (e.g., from an imidazo[1,2-a]pyrazine (B1224502) to a pyrazolo[1,5-a]pyrimidine)—is another strategy used to improve properties like oral bioavailability while retaining potency. nih.gov

The following table summarizes SAR findings for related pyrazolo[1,5-a]pyrimidine-based kinase inhibitors, illustrating the impact of substitutions at various positions.

Scaffold PositionType of SubstituentEffect on Activity/SelectivityTarget Class Example
N1 (Pyrazole)Hydrogen Bond AcceptorForms crucial interaction with kinase hinge region (e.g., Met592 in TrkA). mdpi.comTrk Kinases
C3 (Pyrazole)Picolinamide, 3-PyrazolylEnhances potency; can be modified to minimize steric conflicts. mdpi.comTrk Kinases
C5 (Pyrimidine)Indole, BenzimidazoleCan form additional hydrogen bonds to improve selectivity. nih.govmdpi.comPI3Kδ
C7 (Pyrimidine)Amine GroupsOften crucial for biological activity. researchgate.netVarious Kinases

Bioisosteric Relationships with Endogenous Ligands (e.g., Purine (B94841) Bases)

A primary reason for the success of the pyrazolo[1,5-a]pyrazine scaffold in drug discovery is its role as a bioisostere of endogenous purine bases, such as adenine and guanine. researchgate.netresearchgate.net Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects.

The pyrazolo[1,5-a]pyrazine core closely mimics the size, shape, and hydrogen bonding pattern of the purine ring system. nih.gov This structural analogy is particularly relevant for targeting ATP-dependent enzymes like protein kinases. Kinase inhibitors often function by competing with ATP for its binding site. The pyrazolo[1,5-a]pyrazine scaffold can effectively occupy this site, with its nitrogen atoms forming the critical hydrogen bonds with the kinase hinge region that are normally formed by the N1 and N6 amine of adenine. nih.gov

This bioisosteric relationship has been exploited to develop potent inhibitors for various therapeutic targets. For example, researchers have successfully designed bioisosteres of the purine-based CDK inhibitor (R)-roscovitine using the pyrazolo[1,5-a]-1,3,5-triazine scaffold, a close relative of pyrazolo[1,5-a]pyrazine. nih.govdrugbank.com These analogues not only mimicked the binding of the original purine but, in some cases, showed significantly higher potency. nih.govdrugbank.com This demonstrates that such scaffolds can offer advantages over the natural purine ring, potentially including improved metabolic stability. nih.gov

Combinatorial Library Design Approaches

The synthetic accessibility of the pyrazolo[1,5-a]pyrazine scaffold makes it exceptionally well-suited for the generation of combinatorial libraries. nih.gov Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules, which can then be screened for biological activity. The pyrazolo[1,5-a]pyrimidine class has been explicitly identified as a privileged structure for such library synthesis. nih.gov

Common synthetic strategies that lend themselves to a combinatorial approach include:

Condensation Reactions: A widely used method involves the condensation of 3-aminopyrazoles with various 1,3-dicarbonyl compounds or their equivalents. nih.gov By using a diverse set of starting materials for both the aminopyrazole and the dicarbonyl component, a large library of derivatives with varied substituents on both rings can be efficiently generated. nih.govnih.gov

Multicomponent Reactions: These reactions combine three or more starting materials in a single step to form the final product, offering a highly efficient route to structural complexity. nih.gov This approach is ideal for library synthesis as it minimizes purification steps and maximizes diversity.

Sequential Displacement Reactions: Starting with a di-halogenated scaffold, such as 5,7-dichloro-pyrazolo[1,5-a]pyrimidine, different nucleophiles (amines, aryloxy anions) can be introduced in a stepwise manner at the 5- and 7-positions. nih.gov This allows for the controlled and diverse functionalization of the six-membered ring, followed by further modifications like Suzuki-Miyaura coupling on the pyrazole ring to introduce additional diversity. nih.gov

These synthetic methodologies enable the creation of extensive libraries of pyrazolo[1,5-a]pyrazine derivatives, facilitating the exploration of structure-activity relationships and the identification of lead compounds for a wide array of biological targets. nih.gov

Advanced Material Science and Supramolecular Chemistry Aspects of Pyrazolo 1,5 a Pyrazine 4,6 5h,7h Dione

Photophysical Properties and Fluorophore Development

There is no available data concerning the photophysical properties and fluorophore development of Pyrazolo[1,5-a]pyrazine-4,6(5H,7H)-dione.

Analysis of Absorption and Emission Characteristics

Information on the absorption and emission spectra of this compound could not be located.

Quantum Yields and Photostability

Data regarding the quantum yields and photostability of this compound are not present in the available literature.

Solid-State Emission Properties

There is no information available on the solid-state emission properties of this compound.

Supramolecular Assemblies and Crystal Engineering

No research findings or discussions on the use of this compound in the context of supramolecular assemblies or crystal engineering were found.

Future Directions and Research Opportunities

Development of Novel and Sustainable Synthetic Methodologies

While classical condensation reactions have been foundational in synthesizing pyrazolo[1,5-a]pyrimidine (B1248293) scaffolds, the future of synthesizing Pyrazolo[1,5-a]pyrazine-4,6(5H,7H)-dione and its analogs lies in the development of more efficient, sustainable, and versatile methodologies. nih.govmdpi.com The synthesis of related pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives has been achieved through microwave-assisted, one-step, solvent-free reactions, indicating a promising path forward. nih.gov

Key areas for future research include:

Green Chemistry Approaches : There is a significant opportunity to expand upon green synthetic strategies, such as the use of ultrasonic irradiation in aqueous ethanol (B145695), which has been successfully applied to produce pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives. bme.hu The development of protocols using deep eutectic solvents (DES) offers advantages like environmental benignity, high yields, and simple work-up procedures. ias.ac.in

Catalyst Innovation : Exploring novel catalysts, including Lewis acids, bases, or transition metals like palladium for cross-coupling reactions, can enhance the efficiency and functional group tolerance of synthetic routes. nih.govias.ac.in

One-Pot and Multi-Component Reactions : Designing one-pot, multi-component reactions will be crucial for improving atom economy and reducing waste. Methodologies that combine cyclization and functionalization, such as the one-pot synthesis of 3-halo-pyrazolo[1,5-a]pyrimidine derivatives, exemplify this efficient approach. nih.gov

Flow Chemistry : The application of continuous flow chemistry could enable better control over reaction parameters, improve safety, and allow for easier scalability of the synthesis of this compound derivatives.

Table 1: Comparison of Synthetic Methodologies for Pyrazolo[1,5-a]pyrazine (B3255129)/pyrimidine (B1678525) Scaffolds

MethodologyKey Reagents/ConditionsAdvantagesReference
Microwave-Assisted SynthesisSolvent-free conditions, microwave irradiationRapid, efficient, good yields, environmentally friendly nih.govnih.gov
Ultrasonic IrradiationKHSO4 catalyst, aqueous ethanolGreen approach, good yields, minimizes environmental impact bme.hu
Alkyne CyclizationN-propargylated C-3 substituted pyrazoles, Cs2CO3Provides access to novel derivatives not found in literature nih.gov
Deep Eutectic Solvents (DES)Choline chloride/urea (B33335) mixtureBenign environment, high yield, simple work-up, recyclable solvent ias.ac.in
One-Pot Cyclization/HalogenationAmino pyrazoles, enaminones, NaI/K2S2O8High efficiency, excellent functional group tolerance, nearly quantitative yields nih.gov

Advancements in Computational Approaches for Structural and Mechanistic Prediction

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of novel compounds. For the this compound scaffold, future research will increasingly rely on sophisticated computational models to predict molecular properties, reaction mechanisms, and biological activities.

Pharmacophore Modeling and 3D-QSAR : As demonstrated with analogous pyrazole-based compounds, the development of predictive pharmacophore models can identify crucial structural features required for specific biological activities. nih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies can provide insights into how specific substitutions on the pyrazolo[1,5-a]pyrazine core influence its function. nih.gov

Molecular Docking and Dynamics : Molecular docking simulations are vital for predicting the binding interactions of this compound derivatives with biological targets like protein kinases. nih.gov These studies can elucidate binding modes and guide the rational design of more potent and selective molecules. nih.govekb.eg Furthermore, molecular dynamics simulations can confirm the stability of predicted binding poses and the reliability of active conformations. nih.gov

Reaction Mechanism and Reactivity Prediction : Computational tools can be used to predict the most reactive sites on the molecule for functionalization. For instance, pKa calculations have been used to identify the most acidic C-H group in pyrazolo[1,5-a]pyrazine derivatives, successfully predicting the site of C-H insertion reactions. researchgate.net This predictive power can guide synthetic efforts and prevent the formation of undesired isomers.

Table 2: Applications of Computational Methods in Pyrazolo[1,5-a]pyrazine/pyrimidine Research

Computational TechniqueApplicationKey Insights ProvidedReference
Pharmacophore ModelingIdentification of essential features for biological activityDetermines necessary hydrogen bond acceptors, aromatic rings, and hydrophobic groups for target binding nih.gov
3D-QSARRelating molecular structure to biological activityPredicts the activity of new analogs and guides structural modifications nih.gov
Molecular DockingPredicting binding orientation and interactions with target proteins (e.g., kinases)Identifies key amino acid interactions and rationalizes observed activity nih.govekb.eg
Molecular Dynamics (MD)Confirming the stability of ligand-protein complexesAssesses the accuracy of docking poses and the reliability of predicted active conformations nih.gov
pKa CalculationPredicting chemical reactivity and site selectivityIdentifies the most acidic protons to guide regioselective functionalization researchgate.net

Exploration of Undiscovered Structure-Activity Relationships

The exploration of structure-activity relationships (SAR) is central to medicinal chemistry. For the this compound scaffold, a systematic investigation of substitutions at various positions is needed to map its chemical space and uncover novel biological functions. Much can be inferred from SAR studies on the closely related pyrazolo[1,5-a]pyrimidine core. nih.govmdpi.comresearchgate.net

Future SAR studies should focus on:

Systematic Library Synthesis : The creation of focused libraries of this compound analogs with diverse substituents on both the pyrazole (B372694) and pyrazine (B50134) rings is essential. nih.govresearchgate.net

Influence of Substituents : Research on related pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives has shown that an amide group with a long alkyl chain and a benzene (B151609) ring with a p-CF3 group can be important for efficiency. nih.gov Similarly, for pyrazolo[1,5-a]pyrimidine derivatives, the pyrazolo[1,5-a]pyrimidine moiety was found to be essential for forming a hinge interaction with key residues in protein kinases. mdpi.com Exploring how different electronic and steric properties of substituents on the dione (B5365651) scaffold affect activity is a key research avenue.

Bioisosteric Replacement : Investigating the replacement of key functional groups with bioisosteres could lead to compounds with improved properties. For example, replacing a benzyl (B1604629) group with a para-fluorophenyl group on a pyrazolopyrimidine scaffold was explored to maintain hydrophobic interactions in an enzyme's active site. ekb.eg

Table 3: Key SAR Insights from Related Pyrazolo[1,5-a]pyrazine/pyrimidine Scaffolds

ScaffoldPosition of ModificationStructural FeatureImpact on ActivityReference
Pyrazolo[1,5-a]pyrazin-4(5H)-oneSide ChainAmide group with a long alkyl chainConsidered important for efficiency nih.gov
Pyrazolo[1,5-a]pyrazin-4(5H)-oneAromatic Ringpara-Trifluoromethyl (p-CF3) group on benzene ringConsidered important for efficiency nih.gov
Pyrazolo[1,5-a]pyrimidineCore ScaffoldUnaltered pyrazolo[1,5-a]pyrimidine moietyEssential for hinge interaction with Met592 residue in Trk kinases mdpi.com
Pyrazolo[1,5-a]pyrimidineSide ChainAddition of a morpholine (B109124) groupImproved selectivity by reducing off-target effects mdpi.com
Pyrazolo[1,5-a]pyrimidineCore ScaffoldFluorine incorporationEnhanced interactions with Asn655 in Trk kinases mdpi.com

Emerging Applications in Diverse Material Science Fields

While much of the research on pyrazole-fused heterocycles has focused on medicinal chemistry, the unique photophysical properties of these scaffolds are attracting significant attention in material science. mdpi.comresearchgate.net The rigid, planar structure of the this compound core makes it an intriguing candidate for novel functional materials.

Future research directions include:

Functional Dyes : Pyrazolo[1,5-a]pyrimidine derivatives have been successfully synthesized as bifunctional reactive dyes for natural fibers like cotton, wool, and silk, as well as disperse dyes for synthetic fibers like polyester (B1180765). ijcmas.comnih.gov These dyes have shown high fixation, very good light fastness, and good to excellent washing and rubbing fastness. ijcmas.com Future work could explore the this compound core as a novel chromophore for high-performance dyes.

Organic Electronics : The electron-deficient nature of the pyrazine ring, combined with the electron-rich pyrazole ring, suggests potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Chemosensors : The inherent fluorescence of some pyrazolo[1,5-a]pyrimidine derivatives has been harnessed to develop chemosensors for detecting specific analytes, such as cyanide or water in organic solvents. researchgate.net The dione scaffold could be functionalized to create selective and sensitive sensors for various ions or molecules.

Table 4: Material Science Applications of Pyrazolo[1,5-a]pyrimidine Derivatives

Application AreaDerivative TypeKey Properties and PerformanceReference
Reactive DyesBis(sulphatoethylsulphone) and bis(monochlorotriazine) pyrazolopyrimidinesUsed on cotton, wool, and silk; high exhaustion and fixation values; very good light fastness ijcmas.com
Disperse DyesMonoazo-pyrazolo[1,5-a]pyrimidinesApplied to polyester fibers using high-temperature microwave heating nih.gov
ChemosensorsFunctionalized pyrazolo[1,5-a]pyrimidinesExploits photophysical properties for detection of cyanide or water researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Pyrazolo[1,5-a]pyrazine-4,6(5H,7H)-dione derivatives?

  • Methodological Answer : A three-step protocol starting from pyrazole-3-carboxylic acids involves amide formation, pyrazine ring closure, hydrolysis, and dehydration. Intermediate compounds like 7-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one are isolated during this process . Alternative routes include cyclization of N-propargyl indole derivatives using gold catalysis or NaH-supported reactions .

Q. How do electron-donating/withdrawing substituents affect the reactivity of pyrazolo[1,5-a]pyrazine derivatives?

  • Methodological Answer : Substituents at positions 2, 3, and 4 significantly influence reactivity. Electron-withdrawing groups (e.g., nitro, cyano) lower the pKa of the C–H bond at position 7, enhancing carbene insertion reactions. Conversely, electron-donating groups (e.g., methoxy) increase pKa and require higher reaction temperatures. For example, 4-cyano derivatives react at room temperature (50% yield), while 4-methoxy derivatives need 70°C (58% yield) .

Q. What characterization techniques are critical for confirming the structure of pyrazolo[1,5-a]pyrazine derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Mass Spectrometry (MS) are essential for verifying molecular structure. X-ray crystallography is used to unambiguously confirm aminal formation and substituent orientation. For example, crystal structures of methylimine derivatives validated the insertion of carbenes into the C–H bond at position 7 .

Advanced Research Questions

Q. How can C–H functionalization at position 7 be optimized for pyrazolo[1,5-a]pyrazine derivatives?

  • Methodological Answer : Use silylformamidine under solvent-free conditions at elevated temperatures (70–90°C) for carbene insertion. Electron-withdrawing substituents at position 4 (e.g., methoxycarbonyl or cyano groups) accelerate the reaction. For instance, 4-methoxycarbonyl derivatives react at 90°C in 30 minutes (71% yield), while unsubstituted analogs require 4 days at room temperature .

Q. What strategies resolve contradictions in reported biological activity data for pyrazolo[1,5-a]pyrazine derivatives?

  • Methodological Answer : Discrepancies in biological activity (e.g., kinase inhibition vs. cytotoxicity) may arise from structural variations (e.g., trifluoromethyl or bromo substituents) or assay conditions. Perform structure-activity relationship (SAR) studies by systematically modifying substituents at positions 2, 3, and 7. For example, 5-benzyl-2-phenyl derivatives induce apoptosis in H322 lung cancer cells, while chloro-phenyl analogs show anti-inflammatory activity .

Q. How can computational methods predict the reactivity of pyrazolo[1,5-a]pyrazine derivatives?

  • Methodological Answer : Use pKa prediction software (e.g., pKa.allchemy.net ) to calculate acidity in solvents like DMSO, acetonitrile, or THF. For example, calculations show that electron-withdrawing substituents decrease the pKa of the C–H bond at position 7, correlating with faster reaction kinetics in carbene insertion .

Q. What green synthesis approaches minimize environmental impact for pyrazolo[1,5-a]pyrazine derivatives?

  • Methodological Answer : Ultrasonic irradiation in aqueous ethanol with KHSO4 as a catalyst enables solvent- and metal-free synthesis. This method reduces reaction times and improves yields (e.g., 80–90% for pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives) compared to traditional reflux methods .

Q. How do substituents influence the biological targeting of pyrazolo[1,5-a]pyrazine derivatives?

  • Methodological Answer : Substituent polarity and steric effects determine target selectivity. For example:

  • Hydrophobic groups (e.g., trifluoromethyl) enhance blood-brain barrier penetration for CNS targets.
  • Halogen atoms (e.g., bromo or chloro) improve binding to kinase ATP pockets.
    Experimental validation via docking studies and in vitro assays (e.g., ROS1 inhibition) is critical .

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